molecular formula C18H13N B13946335 Benz(a)anthracen-5-amine CAS No. 56961-59-2

Benz(a)anthracen-5-amine

Cat. No.: B13946335
CAS No.: 56961-59-2
M. Wt: 243.3 g/mol
InChI Key: DKHRIQWFPJKAMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracen-5-amine typically involves the nitration of benz(a)anthracene followed by reduction. The nitration process introduces a nitro group to the benz(a)anthracene molecule, which is then reduced to an amine group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, alkylated, and acylated compounds .

Scientific Research Applications

Benz(a)anthracen-5-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its interactions with biological macromolecules, including DNA and proteins.

    Medicine: Research has investigated its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz(a)anthracen-5-amine involves its interaction with cellular components. It can intercalate with DNA, disrupting the normal function of the genetic material and leading to potential mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form adducts with DNA .

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.

Uniqueness

Benz(a)anthracen-5-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .

Properties

CAS No.

56961-59-2

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[a]anthracen-5-amine

InChI

InChI=1S/C18H13N/c19-18-11-14-9-12-5-1-2-6-13(12)10-17(14)15-7-3-4-8-16(15)18/h1-11H,19H2

InChI Key

DKHRIQWFPJKAMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C(=CC3=CC2=C1)N

Origin of Product

United States

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